molecular formula C13H18N2O3S B066509 Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate CAS No. 172516-47-1

Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate

Katalognummer B066509
CAS-Nummer: 172516-47-1
Molekulargewicht: 282.36 g/mol
InChI-Schlüssel: SSVVNXWELGGFAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate, also known as EHT 1864, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its unique mechanism of action has sparked interest in its potential therapeutic applications.

Wirkmechanismus

Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 inhibits the activity of Rho GTPases by binding to a specific site on these proteins known as the switch II region. This binding prevents the proteins from interacting with other molecules in the cell, which in turn reduces their activity. By inhibiting the activity of Rho GTPases, Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 disrupts the signaling pathways that are involved in cancer cell migration and invasion.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme ROCK, which is involved in the regulation of cell shape and motility. Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 has also been shown to reduce the production of reactive oxygen species, which can contribute to cellular damage and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 in lab experiments is its specificity for Rho GTPases. Because it targets a specific site on these proteins, it is less likely to have off-target effects on other cellular processes. However, one limitation of using Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.

Zukünftige Richtungen

There are several potential future directions for research on Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864. One area of interest is the development of more potent analogs of this compound that could be used in cancer treatment. Another area of research is the investigation of Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 in human clinical trials.

Synthesemethoden

The synthesis of Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 involves several steps, including the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-mercapto-4,5,6,7-tetrahydro-benzothiophene. This compound is then reacted with hydrazine hydrate to form the hydrazide, which is then reacted with ethyl chloroformate to form the final product, Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 has been studied extensively in preclinical models for its potential use in cancer treatment. It has been shown to inhibit the activity of Rho GTPases, which are proteins that play a key role in cancer cell migration and invasion. By inhibiting these proteins, Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate 1864 has been shown to reduce the metastatic potential of cancer cells.

Eigenschaften

CAS-Nummer

172516-47-1

Produktname

Ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate

Molekularformel

C13H18N2O3S

Molekulargewicht

282.36 g/mol

IUPAC-Name

ethyl 3-hydrazinyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate

InChI

InChI=1S/C13H18N2O3S/c1-4-18-12(17)10-7-5-13(2,3)6-8(16)9(7)11(15-14)19-10/h15H,4-6,14H2,1-3H3

InChI-Schlüssel

SSVVNXWELGGFAF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)NN)(C)C

Kanonische SMILES

CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)NN)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.